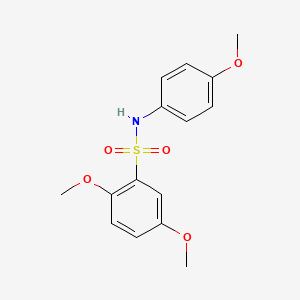![molecular formula C18H17BrCl2N2O2 B5720937 N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5720937.png)
N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide, also known as BBA, is a hydrazone derivative that has been widely studied for its potential applications in various fields of science. This compound exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. In
Mécanisme D'action
The mechanism of action of N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is complex and involves multiple pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound also inhibits the JAK/STAT signaling pathway, which is involved in the regulation of cell proliferation and survival. Furthermore, this compound has been found to induce apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, reduce the expression of inflammatory mediators, induce apoptosis, and inhibit the proliferation of cancer cells. In addition, this compound has been found to improve insulin sensitivity and reduce blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. This compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the safety and toxicity profile of this compound.
Orientations Futures
There are several future directions for the study of N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide. One potential area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and anti-diabetic effects of this compound. Furthermore, more studies are needed to evaluate the safety and toxicity profile of this compound in vivo.
Méthodes De Synthèse
N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide can be synthesized through a simple reaction between 2,4-dichlorophenoxyacetic acid and 4-bromo-1-butene in the presence of hydrazine hydrate. The resulting product can be purified through recrystallization to obtain a high yield of pure this compound.
Applications De Recherche Scientifique
N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators. This compound has also been found to have anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, this compound has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Propriétés
IUPAC Name |
N-[(E)-1-(4-bromophenyl)butylideneamino]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrCl2N2O2/c1-2-3-16(12-4-6-13(19)7-5-12)22-23-18(24)11-25-17-9-8-14(20)10-15(17)21/h4-10H,2-3,11H2,1H3,(H,23,24)/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJYNWBGJSODAW-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\NC(=O)COC1=C(C=C(C=C1)Cl)Cl)/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5720873.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5720881.png)
![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)
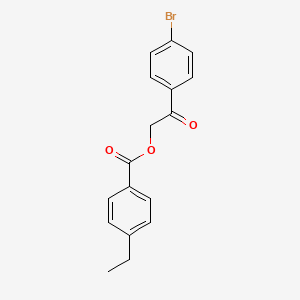

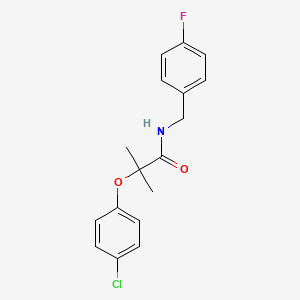
![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5720914.png)
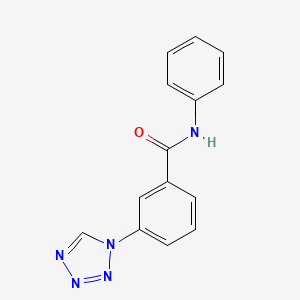
![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5720921.png)
![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)
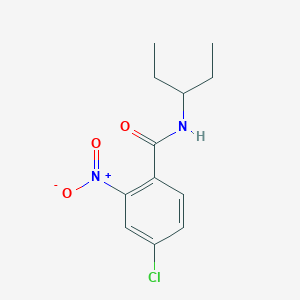

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5720948.png)
